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molecular formula C11H11ClO B8472112 2-(3-Chloro-propyl)-benzofuran CAS No. 372196-72-0

2-(3-Chloro-propyl)-benzofuran

Cat. No. B8472112
M. Wt: 194.66 g/mol
InChI Key: PWTSQAPPKBKBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06627645B2

Procedure details

n-BuLi in heptanes (1.5 ml, 2.4 mmol, 1.6M) was added drop wise to benzofuran (236 mg, 2.0 mmol) in THF (5 ml) at −20° C. under argon. The reaction mixture was stirred at −15° C. for 30 min, then 1-chloro-3-iodopropane (322 μl, 3.0 mmol) and copper (I) iodide (38 mg, 0.2 mmol) were added. The reaction was stirred at −15° C. for 1 h, then NH4Cl (sat. aq., 5 ml) was added. The product was extracted with diethyl ether (2×30 ml) and the organic layer was washed with brine (10 ml), dried (K2CO3), filtered and concentrated in vacuo. The product was purified by column chromatography (0-1% diethyl ether in heptanes) to give 2-(3-chloro-propyl)-benzofuran (101 mg, 26%). 1H NMR (CDCl3): δ2.23 (tt, 2H), 2.97 (dt, 2H), 3.62 (t, 2H), 6.45 (q, 1H), 7.21 (m, 2H), 7.42 (m, 1H), 7.50 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
heptanes
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
322 μL
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
38 mg
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.[O:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH:8]=[CH:7]1.[Cl:15][CH2:16][CH2:17][CH2:18]I.[NH4+].[Cl-]>C1COCC1.[Cu]I>[Cl:15][CH2:16][CH2:17][CH2:18][C:7]1[O:6][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
heptanes
Quantity
1.5 mL
Type
reactant
Smiles
Name
Quantity
236 mg
Type
reactant
Smiles
O1C=CC2=C1C=CC=C2
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
322 μL
Type
reactant
Smiles
ClCCCI
Name
copper (I) iodide
Quantity
38 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −15° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at −15° C. for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with diethyl ether (2×30 ml)
WASH
Type
WASH
Details
the organic layer was washed with brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography (0-1% diethyl ether in heptanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCCC=1OC2=C(C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 101 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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